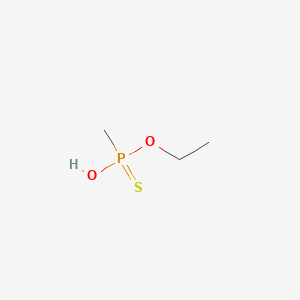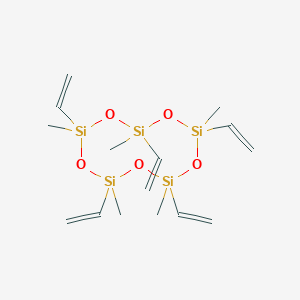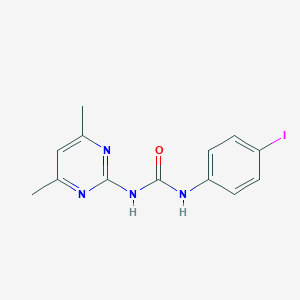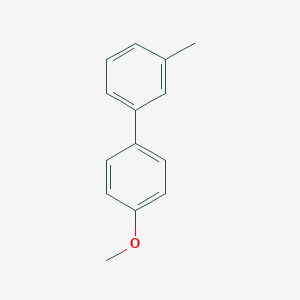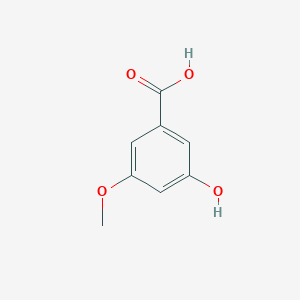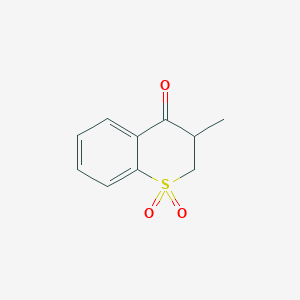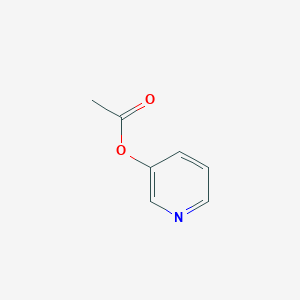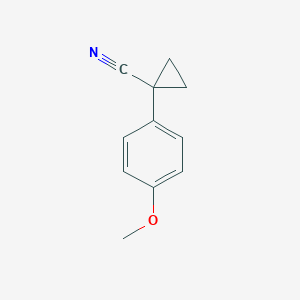
3-isopropyl-1H-indole
Übersicht
Beschreibung
3-Isopropyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The substitution of the indole structure at the 3-position with an isopropyl group can lead to various chemical and biological properties, making it an interesting target for synthesis and study.
Synthesis Analysis
The synthesis of indole derivatives, including those substituted at the 3-position, has been widely studied. For instance, 1-[(Triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been synthesized and used for the direct alkynylation of indoles, which could potentially be applied to the synthesis of 3-isopropyl-1H-indole derivatives . Additionally, the synthesis of 3-substituted indoles has been achieved through the fluoride ion-induced elimination-addition reaction of 1-triisopropylsilylgramine methiodides, which could be a method to introduce the isopropyl group at the 3-position . Moreover, direct C-3 lithiation of 1-(Triisopropylsilyl)indole has been reported, allowing for the introduction of various electrophiles at the 3-position of the indole ring .
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their chemical reactivity and biological activity. Structural analysis of a related compound, 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole, was performed using single crystal XRD, FTIR, FT-Raman, and NMR spectroscopy . These techniques could similarly be applied to 3-isopropyl-1H-indole to determine its precise molecular geometry, vibrational modes, and electronic environment.
Chemical Reactions Analysis
Indole derivatives participate in a variety of chemical reactions. The iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines is one such reaction that could potentially be adapted for the synthesis of 3-isopropyl-1H-indole . The reactivity of the indole core can be further manipulated through substitutions, as demonstrated by the synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water under catalyst-free conditions . These reactions highlight the versatility of indole chemistry and the potential pathways for modifying the 3-isopropyl-1H-indole structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. While specific data on 3-isopropyl-1H-indole is not provided, the properties of similar compounds can offer insights. For example, the compound 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by various spectroscopic methods, and its thermodynamic and nonlinear optical (NLO) properties were reported . These properties are essential for understanding the behavior of indole derivatives in different environments and for their potential applications in materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
-
Microbiology and Biomanufacturing
- Indole is a signaling molecule produced by bacteria and plants. It has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- The production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories are recent advances .
-
- Indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
- Indoles are found in a diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids such as the clinically used anticancer agents vinblastine and mitomycin C, and the antihypertensive alkaloid reserpine .
- A number of important synthetic drugs contain an indole motif, including sumatriptan, tadalafil, rizatriptan, and fluvastatin .
-
Synthesis of Trisubstituted Indoles
- A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .
- This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles (e.g., tryptolines, spiropyrans, indolines, oxindoles, and spirocycles), substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications .
-
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
- Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity .
- Unusual and complex molecular architectures occur among their natural derivatives .
- As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .
-
Biotechnological Production for Industrial Applications
- Indole is a signalling molecule produced both by bacteria and plants .
- In this review its signalling role between microbes and in particular in the human gut is discussed .
- Besides the natural roles, indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
- Indole is traditionally obtained from coal tar .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- This review will discuss recent advances in production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . There is still room for improvement in the field of indole synthesis .
Eigenschaften
IUPAC Name |
3-propan-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-7-12-11-6-4-3-5-9(10)11/h3-8,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDQHODXVZRPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopropyl-1H-indole | |
CAS RN |
16886-00-3 | |
| Record name | 3-(propan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

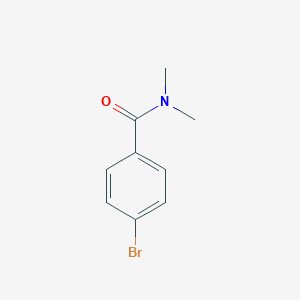
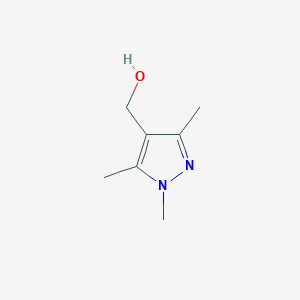
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)

